molecular formula C16H12F3N3O5 B2812675 1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea CAS No. 452089-01-9

1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea

Cat. No.: B2812675
CAS No.: 452089-01-9
M. Wt: 383.283
InChI Key: CAYMEQDZJIWRFN-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea is a useful research compound. Its molecular formula is C16H12F3N3O5 and its molecular weight is 383.283. The purity is usually 95%.
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Scientific Research Applications

Anion Influence on Rheology and Morphology

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's properties being modifiable based on the anion identity. This substance demonstrates that anions can significantly alter the rheology and morphology of gels, providing a tunable physical property aspect for various applications, particularly in materials science (Lloyd & Steed, 2011).

Transformations into Urea Derivatives

The compound has been involved in transformations into its corresponding urea derivatives through reactions with chlorosulfonyl isocyanate. This process highlights its versatility in chemical synthesis and the potential for creating a range of urea-based compounds, which could be useful in various chemical and pharmaceutical applications (BainCheryl et al., 2014).

Enzyme Inhibition and Anticancer Activity

Several urea derivatives, including the compound , have been evaluated for their enzyme inhibitory properties and potential anticancer activities. This indicates its potential use in developing therapeutic agents targeting specific enzymes or cancer cell lines (Mustafa, Perveen & Khan, 2014).

Synthesis of Hydroxamic Acids and Ureas

The compound is utilized in the Lossen rearrangement, highlighting its role in the efficient and environmentally friendly synthesis of hydroxamic acids and ureas. This process demonstrates the compound's importance in facilitating reactions under mild conditions, potentially benefiting pharmaceutical and organic chemistry fields (Thalluri et al., 2014).

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O5/c1-9-6-7-10(8-11(9)22(24)25)20-14(23)21-16(15(17,18)19)26-12-4-2-3-5-13(12)27-16/h2-8H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYMEQDZJIWRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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